9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- Compounds including 9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one have been synthesized and tested for their anticancer activity. For instance, El-Naem et al. (2003) synthesized a series of compounds with different derivatives of benzodiazepine and tested their cytotoxic activity against various human cancer cell lines. Among these, certain compounds showed potent anticancer properties (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Molecular Properties and Biological Activity
- A theoretical study by Abirou et al. (2007) focused on the molecular properties of benzodiazepine derivatives due to their biological activity as carcinostatic compounds. These derivatives were noted for their effectiveness in relieving anxiety and having a lower addiction potential compared to earlier drugs (Abirou, El assyry, Benali, Lazar, Boucetta, Massoui, Lakhrissi, Jarmoumi, & Mondieig, 2007).
Nitration and Structural Analysis
- Solomko et al. (1978) studied the nitration of benzodiazepin-2-ones, revealing insights into the chemical modifications and structural dynamics of such compounds (Solomko, Chmilenko, Sharbatyan, Shtemenko, & Khimyuk, 1978).
Psychotropic and Anti-Proliferative Activities
- Research by Nawrocka et al. (1998) on benzodiazepine derivatives like this compound explored their psychotropic and anti-proliferative activities. This study highlighted the potential of these compounds in the context of their effects on human psychology and cancer cell lines (Nawrocka, Sztuba, Rutkowska, Barczyńska, Opolski, & Wietrzyk, 1998).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Oprea1_364015, is the GABA_A receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound interacts with its target by binding to the benzodiazepine binding site on the GABA_A receptors . This binding enhances the effect of GABA, leading to an increase in the flow of chloride ions into the neuron, which results in a more negative resting potential and stabilization of the neuron. This reduces the chance of a successful action potential occurring, which leads to the effects of sedation and anxiolysis.
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing the effect of GABA, it increases the inhibitory effect of this neurotransmitter, leading to reduced neuronal excitability. This can result in effects such as sedation, muscle relaxation, and reduction of anxiety.
Result of Action
The molecular effect of the compound’s action is an increase in the inhibitory effect of GABA, leading to reduced neuronal excitability . At the cellular level, this results in effects such as sedation, muscle relaxation, and reduction of anxiety. In animal models, certain derivatives of the compound have shown significant anxiolytic effects .
Biochemical Analysis
Biochemical Properties
The compound 3,3-dimethyl-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to interact with the benzodiazepine binding site on gamma-aminobutyric acid (GABA) A receptors . This interaction suggests that the compound may influence the activity of these receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system .
Cellular Effects
In cellular models, 3,3-dimethyl-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to exert antioxidant effects . This suggests that the compound may protect cells from oxidative stress, which can lead to cellular damage and dysfunction.
Molecular Mechanism
Its interaction with the benzodiazepine binding site on GABA A receptors suggests that it may modulate the activity of these receptors . This could potentially influence neuronal excitability and neurotransmission.
Dosage Effects in Animal Models
In animal models, 3,3-dimethyl-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to exert anxiolytic effects The effects of different dosages of this compound have not been reported
properties
IUPAC Name |
9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(2)11-16-19(18(25)12-21)20(13-7-3-6-10-17(13)24(26)27)23-15-9-5-4-8-14(15)22-16/h3-10,20,22-23H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLUNMQQBTXRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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